

# 5-Fluoro-2-Indanol: Technical Guide to Biological Activity & Synthesis

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## Compound of Interest

Compound Name:	5-Fluoro-2,3-dihydro-1H-inden-2-ol
CAS No.:	929533-60-8
Cat. No.:	B2370280

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## Part 1: Executive Summary & Chemical Significance

5-Fluoro-2-indanol (CAS: 929533-60-8 / 4254-29-9 generic indanol ref) is a bicyclic alcohol serving as a "privileged scaffold" in drug discovery. Structurally, it represents a conformationally restricted analogue of phenethylamine and amphetamine derivatives. By locking the ethylamine side chain into a rigid indane ring, researchers can probe the stereochemical requirements of monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (5-HT, Melatonin).

### Core Technical Value

- **Chirality:** The C2 position is a stereocenter. The (1S, 2R) and (1R, 2S) enantiomers often exhibit distinct biological profiles in downstream active pharmaceutical ingredients (APIs).
- **Fluorine Substitution:** The C5-fluorine atom blocks metabolic hydroxylation (increasing half-life) and modulates the pKa of the aromatic system without significantly altering steric bulk compared to hydrogen.

- Rigidification: Mimics the bio-active conformation of serotonin (5-HT) and melatonin, reducing the entropic penalty of receptor binding.

## Part 2: Biological Activity & Therapeutic Applications[1][2][3]

While 5-fluoro-2-indanol itself is primarily a chemical intermediate with low intrinsic receptor affinity, its biological value lies in its conversion to high-potency CNS agents.

### Precursor to 5-Fluoro-2-Aminoindane (5-FAI)

The most direct biological application is the synthesis of 5-fluoro-2-aminoindane (5-FAI).

- Mechanism: 5-FAI acts as a potent Serotonin Releasing Agent (SRA) and reuptake inhibitor. It is a rigid analogue of p-fluoroamphetamine.
- Pharmacology: The indane ring restricts the rotation of the side chain, often enhancing selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) compared to its amphetamine counterparts.
- Structure-Activity Relationship (SAR): The 5-fluoro substituent enhances lipophilicity (LogP) and penetration of the Blood-Brain Barrier (BBB).

### Melatonin Receptor Agonists

Indanols are key scaffolds for melatonin (

/

) receptor agonists (e.g., Ramelteon analogs).

- Binding Mode: The 5-methoxy group in melatonin is often mimicked by the 5-fluoro or 5-methoxy indane core. The rigid indane backbone aligns the amide side chain (derived from the C2-amine) into the optimal binding pocket of the MT receptors.

### Sertindole & Antipsychotic Synthesis

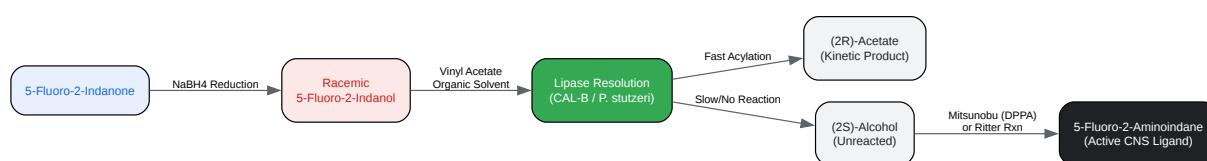
5-fluoro-indane derivatives are upstream intermediates in the synthesis of phenylindole-based antipsychotics like Sertindole. The fluorine atom at the 5-position is critical for the drug's D2/5-HT2 antagonist profile, preventing rapid metabolic deactivation.

## Part 3: Synthesis & Enzymatic Resolution Protocols

Achieving high enantiomeric excess (ee) is critical for biological activity. Biocatalytic resolution is the industry standard for 5-fluoro-2-indanol.

### Workflow Visualization

The following diagram illustrates the conversion of the ketone to the chiral alcohol and subsequent amine synthesis.



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Figure 1: Chemo-enzymatic workflow for isolating chiral 5-fluoro-2-indanol and conversion to bioactive amines.

### Protocol 1: Synthesis of Racemic 5-Fluoro-2-Indanol

Objective: Reduction of 5-fluoro-2-indanone.

- Reagents: 5-Fluoro-2-indanone (1.0 eq), Sodium Borohydride ( , 1.2 eq), Methanol (MeOH).
- Procedure:
  - Dissolve 5-fluoro-2-indanone in MeOH at 0°C.

- Add  
  
portion-wise over 30 minutes (exothermic).
- Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Quench: Add saturated  
  
solution.
- Extraction: Extract with Dichloromethane (DCM) x3. Dry over  
  
.
- Yield: Typically >90% quantitative yield of racemic alcohol.

## Protocol 2: Enzymatic Kinetic Resolution

Objective: Separation of enantiomers using *Candida antarctica* Lipase B (CAL-B).

- System: Racemic 5-fluoro-2-indanol, Vinyl Acetate (Acyl donor), Immobilized CAL-B (Novozym 435), MTBE (Solvent).
- Mechanism: The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.
- Step-by-Step:
  - Suspend racemic alcohol (10g) in dry MTBE (100 mL).
  - Add Vinyl Acetate (3.0 eq) and CAL-B beads (10% w/w).
  - Incubate at 30°C with orbital shaking (200 rpm).
  - Monitoring: Check Chiral HPLC every 2 hours until 50% conversion is reached (theoretical max).
  - Workup: Filter off enzyme beads. Evaporate solvent.

- Separation: Use Flash Chromatography. The (R)-Acetate (elutes first, non-polar) is separated from the (S)-Alcohol (elutes second, polar).
- Hydrolysis: The (R)-Acetate can be hydrolyzed (  
  
/MeOH) to yield pure (R)-5-fluoro-2-indanol.

## Part 4: Quantitative Data Summary

The following table summarizes the physicochemical properties critical for drug development using this scaffold.

Property	Value	Relevance to Drug Design
Molecular Weight	152.17 g/mol	Ideal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted)	~1.7 - 2.1	Moderate lipophilicity ensures good BBB permeability.
H-Bond Donors	1 (OH group)	Key interaction point for receptor binding pockets.
H-Bond Acceptors	2 (F, OH)	Fluorine acts as a weak acceptor; OH is a strong donor/acceptor.
Topological Polar Surface Area	20.2 Å <sup>2</sup>	Highly permeable (CNS active range is <90 Å <sup>2</sup> ).
pKa (Alcohol)	~15	Neutral at physiological pH; does not ionize in blood.

## Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

- Reactivity: Avoid strong oxidizing agents. The secondary alcohol is susceptible to oxidation back to the ketone.

## References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68857063, **5-fluoro-2,3-dihydro-1H-inden-2-ol**. Retrieved from [[Link](#)]
- Paizs, C., et al. (2011). Biocatalytic synthesis of chiral indanols: Kinetic resolution and dynamic kinetic resolution. *Tetrahedron: Asymmetry*.
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